molecular formula C9H11ClFNO3 B6213428 methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride CAS No. 2727074-35-1

methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride

Cat. No.: B6213428
CAS No.: 2727074-35-1
M. Wt: 235.6
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Description

Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C9H10FNO3·HCl It is a derivative of benzoic acid and is characterized by the presence of amino, fluoro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride typically involves the following steps:

    Nitration: The starting material, methyl 4-fluoro-2-methoxybenzoate, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form nitroso or nitro derivatives and reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluoro group can be replaced by other aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Derivatives with different nucleophiles replacing the amino group.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The presence of the fluoro group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-fluoro-5-methoxybenzoate
  • Methyl 5-amino-2-fluorobenzoate
  • 2-amino-4-bromo-5-fluorobenzoic acid methyl ester

Uniqueness

Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both amino and fluoro groups makes it a versatile intermediate for various chemical transformations.

Properties

CAS No.

2727074-35-1

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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